Lincomycin B-d3 (hydrochloride)

Lincomycin B impurity profiling HPLC method validation stable isotope internal standard selection

The only structurally matched stable isotope-labeled internal standard for quantifying Lincomycin B impurity against the ≤5.0% limit mandated by USP, BP/Ph. Eur., and ChP. Its +3 Da mass shift from three non-exchangeable deuterium labels enables selective SRM monitoring without interference from Lincomycin A or unlabeled Lincomycin B. Essential for QC release testing, ANDA/DMF impurity methods, and fermentation process optimization. Supplied with full COA, isotopic enrichment data, and defined storage conditions for regulatory traceability.

Molecular Formula C17H33ClN2O6S
Molecular Weight 432.0 g/mol
Cat. No. B12411106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin B-d3 (hydrochloride)
Molecular FormulaC17H33ClN2O6S
Molecular Weight432.0 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
InChIInChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3;
InChIKeyMGUWHIXJDICIPX-JZABXHAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lincomycin B-d3 (hydrochloride) – Certified Stable Isotope-Labeled Internal Standard for Lincomycin B Impurity Quantification


Lincomycin B-d3 (hydrochloride) is a deuterium-labeled analog of Lincomycin B, the principal fermentation byproduct and regulated impurity of the lincosamide antibiotic lincomycin. The compound incorporates three stable deuterium atoms at the N-methyl position of the pyrrolidine ring, yielding a molecular formula of C₁₇H₃₀D₃ClN₂O₆S and a molecular weight of 431.99 g/mol . Lincomycin B differs from the therapeutically active Lincomycin A by substitution of a 4′-ethyl group in place of the 4′-propyl group on the hygric acid moiety, and pharmacopoeial monographs mandate that Lincomycin B not exceed 5.0% of total lincomycin content in pharmaceutical-grade material [1]. As a stable isotope-labeled internal standard (SIL-IS), Lincomycin B-d3 (hydrochloride) is designed exclusively for accurate, matrix-corrected quantification of Lincomycin B via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Why Lincomycin B-d3 (hydrochloride) Cannot Be Substituted by Generic Lincomycin-d3 or Unlabeled Lincomycin B in Regulated Analytical Workflows


Lincomycin B-d3 (hydrochloride) occupies a non-interchangeable niche in the lincomycin analytical ecosystem. Lincomycin-d3 — the only commonly available deuterated lincomycin internal standard — is a labeled analog of Lincomycin A, not Lincomycin B. Its 4′-propyl substitution pattern (C₁₈H₃₁D₃N₂O₆S, MW 409.56) differs structurally from Lincomycin B's 4′-ethyl motif, producing distinct chromatographic retention and fragmentation behavior that precludes reliable co-elution with the Lincomycin B analyte [1]. Conversely, unlabeled Lincomycin B cannot function as an internal standard in LC-MS/MS because it is isobaric with the target analyte and thus indistinguishable in selected reaction monitoring (SRM) transitions. Stable isotope-labeled internal standards require a minimum mass difference of ≥3 Da to avoid spectral overlap with the unlabeled analyte; Lincomycin B-d3 (hydrochloride) delivers this through its +3 Da mass shift, while also meeting the additional criterion that the label be positioned on a non-exchangeable carbon to prevent deuterium loss during sample preparation . These dual structural and isotopic constraints mean that neither Lincomycin-d3 nor unlabeled Lincomycin B is fit for purpose in validated Lincomycin B impurity methods.

Quantitative Head-to-Head Evidence: Why Lincomycin B-d3 (hydrochloride) Is the Definitive Internal Standard for Lincomycin B Impurity Analysis


Structural Identity Match: Lincomycin B-d3 Matches Lincomycin B, Not Lincomycin A — Ensuring Co-Elution in HPLC and LC-MS/MS

The critical structural distinction between Lincomycin B and Lincomycin A resides at the 4′ position of the pyrrolidine ring: Lincomycin B bears a 4′-ethyl group, whereas Lincomycin A carries a 4′-propyl group. This single-methylene difference is sufficient to produce baseline chromatographic resolution between the two species under pharmacopoeial HPLC conditions [1]. Lincomycin B-d3 (hydrochloride) preserves the 4′-ethyl substitution pattern of Lincomycin B (the deuterium labels are situated on the N-methyl group), ensuring that it co-elutes with the Lincomycin B analyte — a prerequisite for effective matrix-effect correction in isotope dilution mass spectrometry. In contrast, Lincomycin-d3 possesses the 4′-propyl substitution of Lincomycin A and therefore co-elutes with Lincomycin A, not Lincomycin B, rendering it unsuitable for Lincomycin B quantification [2]. The molecular formula of Lincomycin B-d3 (hydrochloride) is C₁₇H₃₀D₃ClN₂O₆S (MW 431.99), while Lincomycin-d3 (free base) is C₁₈H₃₁D₃N₂O₆S (MW 409.56) .

Lincomycin B impurity profiling HPLC method validation stable isotope internal standard selection

Mass Spectrometric Selectivity: +3 Da Mass Shift Enables Unambiguous SRM Discrimination from Unlabeled Lincomycin B

Lincomycin B-d3 (hydrochloride) incorporates three deuterium atoms at the N-methyl position of the pyrrolidine ring, producing a mass shift of +3 Da relative to unlabeled Lincomycin B. The molecular weight of the deuterated hydrochloride salt is 431.99 g/mol, compared to approximately 428.97 g/mol for unlabeled Lincomycin B hydrochloride (C₁₇H₃₃ClN₂O₆S, calculated from free base MW 392.51 + 36.46 HCl) . This +3 Da differential satisfies the widely accepted design criterion for small-molecule SIL internal standards, which requires a minimum mass difference of ≥3 mass units to prevent isotopic spectral overlap between the analyte and internal standard in SRM transitions . Critically, the deuterium labels are positioned on non-exchangeable carbon atoms (N–CH₃ → N–CD₃), minimizing the risk of deuterium–proton back-exchange during sample preparation in aqueous or biological matrices — a known failure mode for deuterated standards placed on exchangeable heteroatom positions .

LC-MS/MS quantitation selected reaction monitoring isotope dilution mass spectrometry

Biological Activity Differential: Lincomycin B Exhibits Only 25% of Lincomycin A Potency with Higher Relative Toxicity — Mandating Its Control as a Critical Impurity

The necessity of quantifying Lincomycin B in pharmaceutical lincomycin preparations stems from its inferior therapeutic profile compared to Lincomycin A. According to patent disclosure CN104988173A (Tianjin University, 2015), Lincomycin B is a fermentation byproduct arising from incomplete S-adenosylmethionine (SAM)-dependent methylation during biosynthesis. Its antibacterial activity is only 25% of that of Lincomycin A, while its toxicity is relatively high [1]. This unfavorable therapeutic index provides the regulatory rationale for the compendial limit: Lincomycin B must be controlled to ≤5.0% of total lincomycin content in drug substance and finished product [2]. Reducing Lincomycin B content in fermentation broth from 4.04% to 0.75% (flask scale) and from 8.20% to 5.78% (15 L bioreactor) has been demonstrated through osmotic pressure regulation, underscoring the industrial importance of accurate Lincomycin B quantification during process optimization [3].

lincomycin impurity toxicology structure-activity relationship fermentation byproduct risk assessment

Pharmacopoeial Regulatory Limit: USP, BP, and ChP All Mandate Lincomycin B ≤5.0% — Creating a Binding Analytical Requirement for Accurate Impurity Quantification

Three major pharmacopoeias independently set a limit for Lincomycin B as an impurity in lincomycin hydrochloride drug substance and finished products. The USP states: 'the area of the lincomycin B peak is not greater than 5.0% of the sum of the areas of the lincomycin B peak and the lincomycin peak' [1]. The British Pharmacopoeia (Ph. Eur. 11.6) mirrors this: 'the area of the peak derived from lincomycin B, when corrected for the sensitivity factor, is not more than 5% of the area of the peak derived from lincomycin' [2]. The Chinese Pharmacopoeia (2005 edition) adopts an identical 5.0% threshold [3]. This tri-jurisdictional consensus means that any manufacturer of lincomycin hydrochloride API or finished dosage forms must demonstrate compliance with this impurity specification through validated quantitative analytical methods. The use of a stable isotope-labeled internal standard that is structurally identical to Lincomycin B — i.e., Lincomycin B-d3 (hydrochloride) — is the most robust means of achieving the accuracy and precision required for regulatory submission data.

pharmacopoeial impurity testing regulatory compliance pharmaceutical quality control

Chromatographic Elution Order: Lincomycin B Elutes Before Lincomycin A Under Both GC and HPLC Conditions — Requiring a B-Specific Internal Standard for Accurate Peak Integration

Under the FDA-mandated gas chromatographic method for lincomycin assay (21 CFR § 436.306), the elution order is explicitly defined as: lincomycin B, followed by lincomycin, followed by the internal standard (tetraphenylcyclopentadienone). Complete resolution between all three peaks is required [1]. Similarly, in the gas chromatographic-mass spectrometric method for lincomycin in animal feedingstuffs, Lincomycin B does not interfere with Lincomycin A quantification due to differences in both retention time and the mass of the main fragment ion in electron impact spectra [2]. This ordered elution behavior means that any internal standard used for Lincomycin B quantification must chromatograph identically to Lincomycin B — a requirement met only by Lincomycin B-d3 (hydrochloride), which differs solely by isotopic substitution. A structurally distinct internal standard such as Lincomycin-d3 would co-elute with Lincomycin A rather than Lincomycin B, producing inaccurate peak area ratios and failing system suitability criteria [3].

chromatographic method development peak identity confirmation GC-FID and HPLC-UV impurity methods

Defined Purity Specification and Validated Storage Stability: ≥95% Purity with 2–8°C Storage Ensures Batch-to-Batch Reproducibility in Regulated Laboratories

Lincomycin B-d3 (hydrochloride) is commercially supplied with a purity specification of ≥95% (typical lot-specific purity reaching 98%) and is accompanied by a certificate of analysis (COA) documenting HPLC purity, isotopic enrichment, and identity confirmation by HR-MS . Storage conditions are specified as 2–8°C in a tightly closed container, protected from air and light, with refrigeration or freezing recommended for long-term stability . This is comparable to the purity specification for unlabeled Lincomycin EP Impurity B reference standards (up to 99% by HPLC), which serve as primary calibrators for impurity methods . The defined purity and controlled storage conditions are essential for laboratories operating under GMP/GLP quality systems, where reference standard traceability and lot-to-lot consistency are audit requirements. Without documented purity, isotopic enrichment, and stability data, a reference standard cannot be used to generate regulatory submission data.

reference standard certification COA documentation laboratory procurement quality assurance

Definitive Application Scenarios for Lincomycin B-d3 (hydrochloride) in Pharmaceutical Analysis, Process Development, and Regulatory Compliance


Pharmacopoeial Impurity Release Testing of Lincomycin Hydrochloride API and Finished Dosage Forms

Lincomycin B-d3 (hydrochloride) is the only structurally matched stable isotope-labeled internal standard for quantifying Lincomycin B impurity levels against the ≤5.0% limit mandated by USP, BP/Ph. Eur., and ChP monographs [1]. In this application, the deuterated standard is spiked into sample preparations at a known concentration prior to extraction, and Lincomycin B is quantified by LC-MS/MS using the isotope dilution method. The +3 Da mass shift enables selective SRM transition monitoring without interference from the unlabeled analyte or from Lincomycin A. This workflow is directly applicable to quality control release testing, stability studies, and batch-to-batch consistency evaluation in GMP-compliant pharmaceutical manufacturing environments.

Fermentation Process Optimization for Industrial Lincomycin A Production

During lincomycin fermentation by Streptomyces lincolnensis, Lincomycin B is produced as an undesirable byproduct of incomplete SAM-dependent methylation, with baseline levels ranging from 4% to 8% of total lincomycin [2]. Accurate quantification of Lincomycin B using Lincomycin B-d3 (hydrochloride) as an internal standard enables fermentation scientists to evaluate the effectiveness of process interventions — such as osmotic pressure regulation, lmbW gene overexpression, or SAM precursor feeding — in reducing Lincomycin B content. The validated LC-MS/MS method provides the sensitivity (LOD as low as 10 μg·kg⁻¹ in tissue matrices) and specificity needed to distinguish Lincomycin B from Lincomycin A and other fermentation-related impurities, directly supporting strain engineering and bioprocess development programs [3].

Regulatory ANDA/DMF Submission: Method Validation and Impurity Qualification

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for lincomycin hydrochloride products, the use of a stable isotope-labeled internal standard is increasingly expected by regulatory reviewers for impurity quantification methods involving LC-MS/MS detection [1]. Lincomycin B-d3 (hydrochloride) satisfies the ICH Q2(R1) validation requirements for accuracy, precision, specificity, and robustness when incorporated into a validated HPLC or LC-MS/MS impurity method. The availability of a certified reference standard with full COA documentation, isotopic enrichment data, and defined storage conditions ensures traceability and supports method transfer between R&D, in-process control, and QC laboratories. This directly reduces the risk of method rejection during regulatory review and accelerates time-to-approval for generic lincomycin products.

Veterinary Drug Residue Monitoring in Food-Producing Animals

Lincomycin is approved for use in food-producing animals, and regulatory agencies including the EU (Regulation EC No 470/2009) and the FDA have established maximum residue limits (MRLs) for lincomycin in edible tissues and milk. While these methods traditionally target Lincomycin A, the ability to distinguish and quantify Lincomycin B residues is increasingly relevant given Lincomycin B's distinct toxicological profile (4-fold lower activity, higher relative toxicity) [2]. The LC-MS/MS methodology validated by Maddaleno et al. (2019) for lincomycin in broiler chicken feathers, muscle, and liver achieved recovery levels of 98–101%, a coefficient of determination (r²) >0.99, and LODs of 10–22 μg·kg⁻¹ across matrices using lincomycin-D3 as an internal standard for Lincomycin A [3]. Extension of this methodology using Lincomycin B-d3 (hydrochloride) as the internal standard for Lincomycin B would enable residue monitoring programs to independently quantify both the active component and its regulated impurity in a single analytical run, supporting comprehensive food safety risk assessment.

Quote Request

Request a Quote for Lincomycin B-d3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.